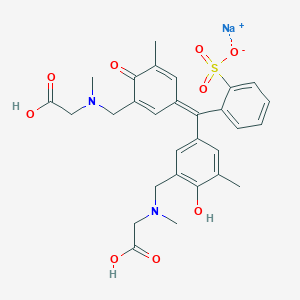
3-ethyl-4-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would be 3-ethyl-2,5-hexanedione and ammonia .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves catalytic processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes .
化学反応の分析
Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles, nitrated pyrroles, and sulfonated pyrroles.
科学的研究の応用
3-Ethyl-4-methyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and polymers
作用機序
The mechanism of action of 3-ethyl-4-methyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes .
類似化合物との比較
Pyrrole: The parent compound, lacking the ethyl and methyl substituents.
2,5-Dimethylpyrrole: Another derivative with methyl groups at the second and fifth positions.
3,4-Dimethylpyrrole: Similar to 3-ethyl-4-methyl-1H-pyrrole but with two methyl groups instead of an ethyl and a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group can affect its electronic properties and steric interactions, making it distinct from other pyrrole derivatives .
特性
CAS番号 |
488-92-6 |
|---|---|
分子式 |
C7H11N |
分子量 |
109.17 g/mol |
IUPAC名 |
3-ethyl-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-5-8-4-6(7)2/h4-5,8H,3H2,1-2H3 |
InChIキー |
LJHJBIWBAPQTFM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
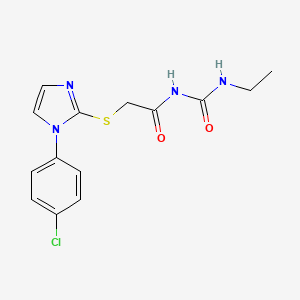
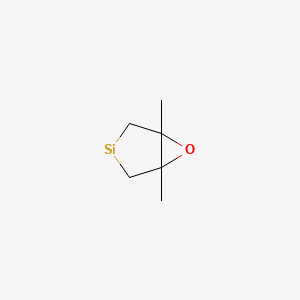
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

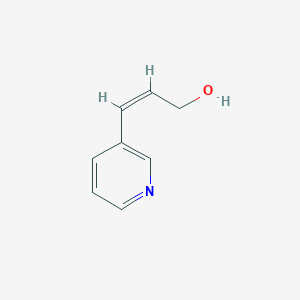
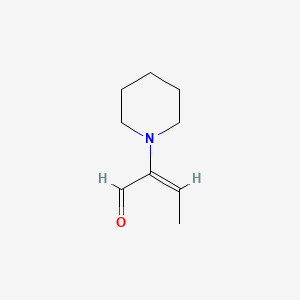
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
